molecular formula C14H24F2N2O2 B13009703 tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13009703
M. Wt: 290.35 g/mol
InChI Key: HMHXJYYRNOJQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound with a molecular formula of C₁₄H₂₄F₂N₂O₂ and a molecular weight of 314.35 g/mol . Its structure features a bicyclic system where two nitrogen atoms (positions 2 and 9) and two fluorine atoms (position 4) are embedded in a spiro[5.5]undecane scaffold. The tert-butyl carbamate group at position 9 enhances steric protection and stability, making it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or enzyme modulation .

The compound’s fluorine atoms confer metabolic stability and lipophilicity, which can improve bioavailability and membrane permeability compared to non-fluorinated analogs . Its synthesis typically involves multi-step protocols, including nucleophilic substitution or SNAr (substitution nucleophilic aromatic) reactions, as seen in related spirocyclic compounds .

Properties

Molecular Formula

C14H24F2N2O2

Molecular Weight

290.35 g/mol

IUPAC Name

tert-butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-6-4-13(5-7-18)8-14(15,16)10-17-9-13/h17H,4-10H2,1-3H3

InChI Key

HMHXJYYRNOJQBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CNC2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a difluorinated intermediate under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like THF and methanol. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Fluorinated Derivatives

The 4,4-difluoro substitution in the target compound distinguishes it from the 2,2-difluoro-1-oxa analog (CAS 1179337-15-5). The target compound’s higher molecular weight (314.35 vs. 292.32 g/mol) may also influence pharmacokinetic properties like volume of distribution .

Heteroatom and Functional Group Variations

  • 9-Phenyl-1-aza (CAS N/A): The phenyl group in this analog increases molecular weight (329.48 g/mol) and introduces aromatic interactions, making it suitable for targeting hydrophobic enzyme pockets .
  • 5-Hydroxy (CAS 1367935-91-8): The hydroxyl group improves aqueous solubility (logP ~1.5 vs. ~2.8 for the target compound) but may reduce blood-brain barrier penetration .
  • 2-Oxo-1-oxa (CAS 1209319-87-8): The ketone group enables conjugation or further derivatization via nucleophilic addition, a feature absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.